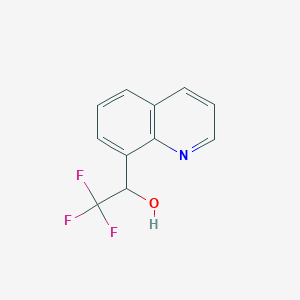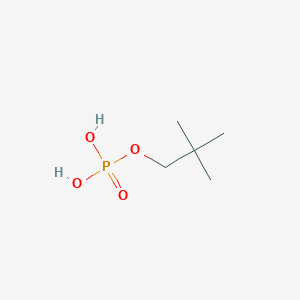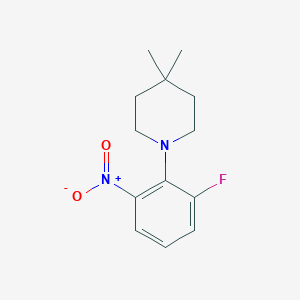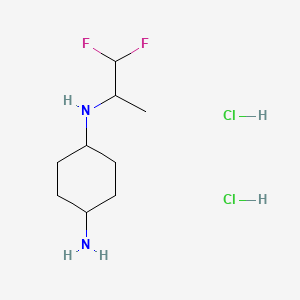![molecular formula C8H7ClF2O B13712388 1-[(Chloromethoxy)methyl]-3,5-difluorobenzene](/img/structure/B13712388.png)
1-[(Chloromethoxy)methyl]-3,5-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Chloromethoxy)methyl]-3,5-difluorobenzene is an organic compound with the molecular formula C8H7ClF2O. This compound is characterized by the presence of a benzene ring substituted with two fluorine atoms and a chloromethoxy methyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Chloromethoxy)methyl]-3,5-difluorobenzene typically involves the reaction of 3,5-difluorobenzyl alcohol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl methyl ether. The reaction proceeds as follows:
3,5-Difluorobenzyl alcohol+Chloromethyl methyl etherNaHthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Chloromethoxy)methyl]-3,5-difluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include alcohols or hydrocarbons.
Applications De Recherche Scientifique
1-[(Chloromethoxy)methyl]-3,5-difluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[(Chloromethoxy)methyl]-3,5-difluorobenzene involves its interaction with various molecular targets. The chloromethoxy group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The fluorine atoms on the benzene ring can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. The pathways involved in these reactions include nucleophilic attack, electron transfer, and bond formation/breakage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloromethyl ethyl ether (C3H7ClO): Similar in structure but lacks the fluorine atoms and benzene ring.
Chloromethyl methyl ether (C2H5ClO): Similar in structure but lacks the fluorine atoms and benzene ring.
1-[(Chloromethoxy)methyl]-4-methoxybenzene (C9H11ClO2): Similar in structure but has a methoxy group instead of fluorine atoms.
Uniqueness
1-[(Chloromethoxy)methyl]-3,5-difluorobenzene is unique due to the presence of both the chloromethoxy methyl group and the two fluorine atoms on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C8H7ClF2O |
|---|---|
Poids moléculaire |
192.59 g/mol |
Nom IUPAC |
1-(chloromethoxymethyl)-3,5-difluorobenzene |
InChI |
InChI=1S/C8H7ClF2O/c9-5-12-4-6-1-7(10)3-8(11)2-6/h1-3H,4-5H2 |
Clé InChI |
JTGICGYERUZDJP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)F)COCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)

![5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13712332.png)

![5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13712335.png)

![2-[(2-Nitropyridin-3-yl)thio]aniline](/img/structure/B13712339.png)


![(3aR,5R,6S,6aR)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13712361.png)
![O-[2-(2-Methoxyethoxy)ethyl]hydroxylamine HCl](/img/structure/B13712364.png)
